Cas no 1017603-85-8 (methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate)

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-bromo-5-hydroxypyrazine-2-carboxylate
- methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate
- methyl 6-bromo-5-oxo-4H-pyrazine-2-carboxylate
- Methyl6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate
- F89324
- SCHEMBL17429945
- SY264911
- MFCD31807405
- 1017603-85-8
- SCHEMBL3253610
- Methyl 6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate
- IHBJNSCXVJDJST-UHFFFAOYSA-N
- 6-Bromo-5-hydroxy-pyrazine-2-carboxylic acid methyl ester
-
- MDL: MFCD31807405
- インチ: 1S/C6H5BrN2O3/c1-12-6(11)3-2-8-5(10)4(7)9-3/h2H,1H3,(H,8,10)
- InChIKey: IHBJNSCXVJDJST-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)=NC(Br)=C(O)N=C1
計算された属性
- 精确分子量: 231.94835g/mol
- 同位素质量: 231.94835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 295
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 233.02g/mol
- トポロジー分子極性表面積: 67.8Ų
- XLogP3: 0.5
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1317544-250MG |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 250mg |
$265 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-100MG |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 100MG |
¥ 884.00 | 2023-03-30 | |
eNovation Chemicals LLC | Y1317544-500MG |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 500MG |
$385 | 2023-04-08 | |
eNovation Chemicals LLC | Y1317544-10G |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 10G |
$1845 | 2023-04-08 | |
eNovation Chemicals LLC | D632828-5g |
methyl 6-bromo-5-hydroxypyrazine-2-carboxylate |
1017603-85-8 | 97% | 5g |
$550 | 2024-05-24 | |
eNovation Chemicals LLC | Y1317544-1G |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 1g |
$660 | 2024-07-21 | |
eNovation Chemicals LLC | D632828-5g |
methyl 6-bromo-5-hydroxypyrazine-2-carboxylate |
1017603-85-8 | 97% | 5g |
$550 | 2025-02-26 | |
1PlusChem | 1P01KM7V-100mg |
methyl6-bromo-5-hydroxypyrazine-2-carboxylate |
1017603-85-8 | 97% | 100mg |
$147.00 | 2023-12-27 | |
Aaron | AR01KMG7-250mg |
methyl6-bromo-5-hydroxypyrazine-2-carboxylate |
1017603-85-8 | 97% | 250mg |
$245.00 | 2023-12-16 | |
Ambeed | A1003576-500mg |
Methyl 6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate |
1017603-85-8 | 97% | 500mg |
$506.0 | 2024-04-26 |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate 関連文献
-
1. Caper tea
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylateに関する追加情報
Research Brief on Methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate (CAS: 1017603-85-8): Recent Advances and Applications
Methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate (CAS: 1017603-85-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique pyrazine scaffold and functional groups make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
Recent studies have highlighted the role of methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate as a key building block in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the pyrazine core of this compound has been utilized to design potent inhibitors targeting specific kinases involved in tumor proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of selective JAK2 inhibitors, which showed promising activity against myeloproliferative neoplasms. The bromo and carboxylate groups in the molecule were instrumental in facilitating further derivatization, enabling the optimization of pharmacokinetic properties.
In addition to its role in kinase inhibitor development, methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate has also been explored for its antimicrobial properties. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of pyrazine-based analogs using this compound as a precursor. These analogs exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of the bromo substituent in enhancing the binding affinity of these analogs to bacterial targets, suggesting potential avenues for the development of new antibiotics.
The synthetic pathways for methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate have also been a subject of recent research. A 2022 paper in Organic Process Research & Development described an optimized, scalable synthesis of this compound, addressing challenges related to yield and purity. The authors employed a one-pot bromination and oxidation strategy, which significantly improved the efficiency of the process. This advancement is particularly relevant for industrial-scale production, ensuring a reliable supply of the compound for further research and development.
Looking ahead, the potential applications of methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate extend beyond its current uses. Emerging research suggests its utility in the design of covalent inhibitors and PROTACs (proteolysis-targeting chimeras), which are gaining traction in targeted protein degradation therapies. Furthermore, its compatibility with modern synthetic methodologies, such as flow chemistry and photoredox catalysis, opens new possibilities for rapid diversification and functionalization. Continued exploration of this compound is expected to yield innovative therapeutic candidates, reinforcing its importance in the chemical biology and medicinal chemistry landscape.
1017603-85-8 (methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate) Related Products
- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)
- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)
- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)
- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)
- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)
- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)
- 2365418-81-9(Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate)
- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)
- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)
